7-(3-Fluorophenyl)isoquinolin-1-amine
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Overview
Description
7-(3-Fluorophenyl)isoquinolin-1-amine is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Fluorophenyl)isoquinolin-1-amine typically involves the cyclization of N-[2-(fluorophenyl)ethyl]amides followed by aromatization. Another approach involves the direct introduction of fluorine onto the isoquinoline ring or the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .
Industrial Production Methods
Industrial production methods for fluorinated isoquinolines often involve the use of metal catalysts to facilitate the cyclization and fluorination processes. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
7-(3-Fluorophenyl)isoquinolin-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
7-(3-Fluorophenyl)isoquinolin-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with unique properties, such as organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 7-(3-Fluorophenyl)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s ability to bind to biological targets, thereby increasing its potency and selectivity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Fluoroisoquinoline: Another fluorinated isoquinoline with similar biological activities.
6-Fluoroisoquinoline: Differing in the position of the fluorine atom, which can affect its properties and reactivity.
5-Fluoroisoquinoline: Another positional isomer with distinct characteristics
Uniqueness
7-(3-Fluorophenyl)isoquinolin-1-amine is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C15H11FN2 |
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Molecular Weight |
238.26 g/mol |
IUPAC Name |
7-(3-fluorophenyl)isoquinolin-1-amine |
InChI |
InChI=1S/C15H11FN2/c16-13-3-1-2-11(8-13)12-5-4-10-6-7-18-15(17)14(10)9-12/h1-9H,(H2,17,18) |
InChI Key |
GOLKTAQWOUKUHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC3=C(C=C2)C=CN=C3N |
Origin of Product |
United States |
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